6-(2-Phenoxyethoxy)-1-tetralone is a chemical compound that belongs to the class of tetralones, which are cyclic compounds featuring a naphthalene-like structure with a ketone functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules. The compound's structure can be represented as a tetralone substituted with a phenoxyethoxy group, which may enhance its pharmacological properties.
The compound can be synthesized through various methods, often involving the modification of existing tetralone derivatives. Research has indicated that 6-methoxy-1-tetralone serves as a precursor for synthesizing 6-(2-phenoxyethoxy)-1-tetralone, highlighting its relevance in organic synthesis and medicinal applications.
6-(2-Phenoxyethoxy)-1-tetralone can be classified as:
The synthesis of 6-(2-phenoxyethoxy)-1-tetralone typically involves several steps, often beginning with commercially available starting materials. The following methods have been documented:
The reaction conditions often include:
The molecular structure of 6-(2-phenoxyethoxy)-1-tetralone features:
The compound can undergo various chemical reactions, including:
The reactions are typically carried out in organic solvents such as dichloromethane or toluene under reflux conditions, utilizing catalysts when necessary to enhance reaction rates and yields .
Quantitative data on enzyme inhibition or other biological activities would require further experimental validation specific to this compound.
6-(2-phenoxyethoxy)-1-tetralone holds promise in several areas:
The 1-tetralone nucleus (3,4-dihydronaphthalen-1(2H)-one) constitutes a privileged scaffold in neuropharmacological agent development, demonstrating particular significance in the design of monoamine oxidase inhibitors. This bicyclic framework merges aromatic character with a non-planar, partially saturated ring system that confers optimal three-dimensional geometry for accessing the substrate cavities of MAO isoforms. Extensive SAR studies have established that substitution patterns on the aromatic ring profoundly influence inhibitory activity and isoform selectivity. Specifically, oxygen-containing substituents at the C6 or C7 positions consistently yield compounds with enhanced MAO-B affinity compared to unsubstituted analogs or those substituted at other positions [1] [4].
6-(2-Phenoxyethoxy)-1-tetralone exhibits direct structural homology to potent MAO inhibitors documented in recent literature. Notably, Legoabe et al. identified that 6-benzyloxy-1-tetralone derivatives display exceptional MAO-B inhibition, with compound 1b exhibiting an IC₅₀ value of 0.025 µM against human MAO-B [1]. Similarly, 7-benzyloxy-1-tetralone derivatives demonstrate even greater potency (compound 1c, IC₅₀ = 0.0024 µM for MAO-B), though often with reduced MAO-B selectivity compared to C6-substituted analogs. The structural kinship extends to 4-chromanone derivatives (benzopyran analogs of 1-tetralone), where C7-substituted compounds with phenoxyethoxy groups (e.g., compound 2d) achieve submicromolar MAO-B inhibition (IC₅₀ = 0.015 µM) while maintaining high selectivity indices [1].
The carbonyl functionality at position 1 represents a critical pharmacophoric element. Reduction of this ketone to the corresponding alcohol (tetralol) consistently diminishes MAO inhibitory potency, as evidenced by direct comparisons between ketone and alcohol pairs. For example, while 6-(4-chlorobenzyloxy)-1-tetralone (1g) inhibits MAO-B with an IC₅₀ of 0.0055 µM, its reduced counterpart (1o) shows reduced potency (IC₅₀ = 0.0075 µM) despite both being highly active. This underscores the carbonyl's role in critical hydrogen bonding or dipole interactions within the MAO-B active site [1].
Table 1: Comparative MAO-B Inhibition Potency of Tetralone Derivatives with Various C6 Substituents
Substituent at C6 | IC₅₀ (µM) for MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference Compound |
---|---|---|---|
Benzyloxy | 0.025 ± 0.0029 | 56 | 1b |
2-Phenylethoxy | 0.018 ± 0.003 | 138 | 2b |
2-Phenoxyethoxy | 0.015 ± 0.003 | >6666 | 2a |
4-Chlorobenzyloxy | 0.0055 ± 0.0006 | 105 | 1g |
3-Bromobenzyloxy | 0.004 ± 0.001 | 980 | 5g |
The structural analogy extends beyond simple tetralones to fused heterocyclic systems. 3-Coumaranone (benzofuran-3(2H)-one) derivatives, which replace the tetralone's benzene ring with a benzofuran system, demonstrate remarkable MAO-B inhibitory profiles when substituted at the C6 position with benzyloxy groups. Compound 5g (3-bromobenzyloxy-substituted) achieves extraordinary potency (IC₅₀ = 0.004 µM) and selectivity (SI > 980), confirming the strategic advantage of oxygen-linked aromatic extensions at the C6 position across multiple bicyclic scaffolds [4]. This consistent SAR pattern across diverse chemical classes provides a robust foundation for 6-(2-phenoxyethoxy)-1-tetralone's expected pharmacological profile, positioning it within a well-established structure-activity continuum with predictable target engagement properties.
The 2-phenoxyethoxy moiety represents a strategically optimized pharmacophoric extension that significantly enhances molecular recognition within the monoamine oxidase enzyme cavities. This bifunctional linker-aryl system serves multiple roles in enhancing MAO-B affinity and selectivity: extending molecular reach into the substrate entrance cavity, providing versatile bonding interactions, and modulating electronic properties to favor reversible inhibition. The oxygen-rich ethylene glycol linker (-OCH₂CH₂O-) introduces conformational flexibility while maintaining hydrophilicity-lipophilicity balance critical for traversing blood-brain barriers while engaging polar enzyme residues [2] [5].
SAR studies across multiple chemical classes consistently demonstrate the superiority of 2-phenoxyethoxy substitution over simpler alkoxy chains for MAO-B inhibition. In tetralone-based inhibitors, compound 2a (6-(2-phenoxyethoxy)-4-chromanone) exhibits exceptional MAO-B potency (IC₅₀ = 0.015 µM) and extraordinary selectivity (SI > 6666) compared to its benzyloxy analog 1b (IC₅₀ = 0.025 µM, SI = 56). This dramatic enhancement highlights the critical contribution of the additional ether oxygen in optimizing isoform discrimination [1]. The phenoxyethoxy group's advantage extends to caffeine-based MAO inhibitors, where 8-(2-phenoxyethoxy)caffeine exhibits substantially greater potency (IC₅₀ = 0.383 µM) than its phenethyloxy counterpart, establishing this substituent as a versatile MAO-B affinity-enhancer across diverse scaffolds [2] [5].
Electron-withdrawing para-substituents on the terminal phenyl ring profoundly augment inhibitory potency through electronic and steric optimization. The most potent caffeine analog, 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine, achieves an IC₅₀ of 0.061 µM for MAO-B – a 6-fold enhancement over the unsubstituted parent compound. This mirrors observations in tetralone systems where 4-chloro substitution on the benzyloxy phenyl ring (compound 1g) improves MAO-B inhibition approximately 5-fold compared to unsubstituted benzyloxy analogs [1] [5]. The trifluoromethyl group's strong electron-withdrawing nature and moderate hydrophobicity likely enhance dipole interactions and van der Waals contacts within the enzyme's entrance cavity while maintaining optimal π-stacking geometry.
Table 2: Impact of Aromatic Substituents on MAO-B Inhibition Potency in Phenoxyethoxy-Containing Inhibitors
Compound Class | Aromatic Substituent | IC₅₀ (µM) for MAO-B | Potency Enhancement vs. Unsubstituted |
---|---|---|---|
8-Phenoxyethoxy caffeine | None (phenyl) | 0.383 | Reference |
8-Phenoxyethoxy caffeine | 4-CF₃ | 0.061 | 6.3-fold |
8-Phenoxyethoxy caffeine | 4-Cl | 0.148 | 2.6-fold |
8-Phenoxyethoxy caffeine | 4-CH₃ | 0.291 | 1.3-fold |
6-Benzyloxy-1-tetralone | 4-Cl | 0.0055 | ~4.5-fold vs unsubstituted benzyloxy |
The ethylene glycol linker's length and polarity represent critical determinants of binding kinetics. Comparison of alkoxy chain lengths in 4-chromanone derivatives reveals optimal MAO-B inhibition with two-atom spacers: phenethyloxy (compound 2b, IC₅₀ = 0.018 µM) and phenoxyethoxy (compound 2a, IC₅₀ = 0.015 µM) significantly outperform both benzyloxy (no spacer, IC₅₀ = 0.057 µM) and 3-phenylpropoxy (three-atom spacer, IC₅₀ = 0.019 µM). This precision in spacer length suggests stringent steric constraints within the MAO-B substrate entrance cavity that favor extended conformations with specific oxygen positioning for hydrogen bonding with water molecules or protein residues [1]. Furthermore, phenoxyethoxy-containing inhibitors consistently demonstrate reversible binding modes, as confirmed through dialysis studies with structurally analogous compounds. This reversibility represents a significant pharmacological advantage over irreversible MAO-B inhibitors like selegiline, potentially reducing side effect liabilities while maintaining therapeutic efficacy [4].
The precise regiochemical placement of the phenoxyethoxy substituent on the 1-tetralone scaffold exerts profound influences on inhibitory potency, isoform selectivity, and binding kinetics. Comprehensive SAR analyses across multiple tetralone-based inhibitor series reveal distinct positional preferences between MAO-A and MAO-B isoforms, reflecting divergent active site architectures and substrate access channels. The C6 position (corresponding to meta-orientation relative to the carbonyl group) consistently affords optimal MAO-B selectivity, while C7 substitution (para-orientation) generally enhances absolute potency at the expense of selectivity [1].
Direct comparison of regioisomeric pairs within the 1-tetralone series demonstrates this positional sensitivity with remarkable clarity. For benzyloxy-substituted derivatives, compound 1b (6-substituted) exhibits moderate MAO-A inhibition (IC₅₀ = 1.39 µM) but potent MAO-B activity (IC₅₀ = 0.025 µM, SI = 56). In contrast, its C7-substituted isomer 1c shows enhanced potency against both isoforms (MAO-A IC₅₀ = 0.623 µM; MAO-B IC₅₀ = 0.0024 µM) but reduced selectivity (SI = 260). This pattern intensifies with 4-chlorobenzyloxy substitution: while the C6-substituted compound 1g maintains excellent selectivity (IC₅₀ MAO-B = 0.0055 µM, SI = 105), the C7-isomer 1h becomes exceptionally potent against MAO-B (IC₅₀ = 0.0011 µM) but also gains substantial MAO-A affinity (IC₅₀ = 0.036 µM), reducing its selectivity index to 33 [1]. These observations indicate that C7-substituted derivatives penetrate deeper into the conserved substrate binding cavity, engaging residues common to both isoforms, while C6-substituted analogs exhibit greater discrimination toward the more spacious MAO-B entrance cavity.
The selectivity advantage of C6 substitution extends dramatically to 2-phenoxyethoxy derivatives. Among 4-chromanone analogs (structurally similar to 1-tetralones), the C6-substituted phenoxyethoxy compound 2a exhibits extraordinary MAO-B selectivity (IC₅₀ = 0.015 µM, SI > 6666) with negligible MAO-A inhibition even at 100 µM concentrations. This positional preference aligns with observations in 3-coumaranone derivatives, where C6-benzyloxy substitution yields highly selective MAO-B inhibitors (compound 5g, IC₅₀ MAO-B = 0.004 µM, SI > 980) while substitution at C5 (ortho-position) substantially diminishes potency [4]. The molecular basis for this regioselectivity appears rooted in the topology of the MAO-B active site, where the substrate entrance cavity (approximately 290 ų) accommodates bulkier substituents at the meta-position more readily than MAO-A's smaller entrance cavity (approximately 90 ų) [1] [4].
Table 3: Influence of Substituent Position on MAO Inhibition Parameters in 1-Tetralone Derivatives
Substituent & Position | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) |
---|---|---|---|
Benzyloxy-C6 (1b) | 1.39 ± 0.30 | 0.025 ± 0.0029 | 56 |
Benzyloxy-C7 (1c) | 0.623 ± 0.021 | 0.0024 ± 0.0004 | 260 |
4-Cl-Benzyloxy-C6 (1g) | 0.575 ± 0.018 | 0.0055 ± 0.0006 | 105 |
4-Cl-Benzyloxy-C7 (1h) | 0.036 ± 0.0059 | 0.0011 ± 0.0002 | 33 |
Phenoxyethoxy-C6 (2a)* | No inhibition | 0.015 ± 0.003 | >6666 |
*4-Chromanone derivative included for illustrative comparison [1]
Positional isomerism further influences binding reversibility and inhibition kinetics. While comprehensive kinetic studies specifically on 6-(2-phenoxyethoxy)-1-tetralone remain unreported in the surveyed literature, structurally analogous compounds with C6-oxygen substituents consistently demonstrate reversible inhibition patterns. Dialysis experiments performed on MAO enzymes inhibited by C6-substituted 3-coumaranone derivatives (close structural analogs) show near-complete restoration of enzymatic activity, confirming reversible binding mechanisms [4]. This reversibility contrasts with the irreversible inhibition characteristic of many C7-substituted compounds with higher reactivity carbonyl groups or activated systems. The 6-position's electronic modulation of the carbonyl group appears to favor non-covalent inhibition mechanisms, potentially reducing mechanism-based inactivation risks. This distinction carries significant therapeutic implications, as reversible inhibitors offer pharmacokinetic and safety advantages over irreversible counterparts, including reduced dietary interactions and more flexible dosing regimens [4]. Consequently, 6-(2-phenoxyethoxy)-1-tetralone's specific substitution pattern positions it advantageously within the SAR landscape as a potentially reversible, highly selective MAO-B inhibitor worthy of further pharmacological investigation.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: